1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The triazolo[4,3-b]pyridazine moiety in this compound is of particular interest due to its potential pharmacological activities.
Preparation Methods
The synthesis of 1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved by heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate, followed by p-TsOH . The resulting intermediate is then coupled with piperidine derivatives under appropriate conditions to form the final compound.
Chemical Reactions Analysis
1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused with another heterocycle and exhibit similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have a similar triazole ring but are fused with a pyrimidine ring, leading to different biological properties.
1,2,4-Triazolo[4,3-b][1,3,4]thiadiazines: These compounds are structurally similar but have a thiadiazine ring instead of a pyridazine ring.
The uniqueness of this compound lies in its specific triazolo[4,3-b]pyridazine core, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H27N7O2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-[1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H27N7O2/c24-21(31)16-8-14-29(15-9-16)23(32)18-10-12-28(13-11-18)20-7-6-19-25-26-22(30(19)27-20)17-4-2-1-3-5-17/h1-7,16,18H,8-15H2,(H2,24,31) |
InChI Key |
JQAZPTDYDMNOIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)C(=O)N)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Origin of Product |
United States |
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